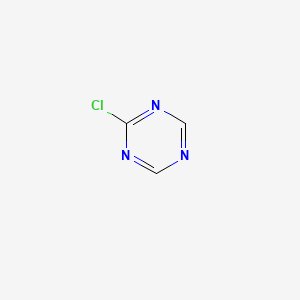

2-Chloro-1,3,5-triazine

Overview

Description

2-Chloro-1,3,5-triazine is a chlorinated derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. It is a significant intermediate in the synthesis of various chemicals, including herbicides, dyes, and pharmaceuticals. The compound is known for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,5-triazine can be synthesized through the trimerization of cyanogen chloride or cyanamide. The reaction typically involves the use of a catalyst and controlled temperature conditions to ensure the formation of the triazine ring .

Industrial Production Methods: In industrial settings, this compound is often produced from cyanuric chloride. The process involves the chlorination of cyanuric acid, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3,5-triazine primarily undergoes nucleophilic substitution reactions. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, including amines, alcohols, and thiols .

Common Reagents and Conditions:

Alcohols and Thiols: These reactions can be carried out under mild conditions, often at room temperature, using solvents like dichloromethane.

Major Products: The major products of these reactions are substituted triazines, which can be further functionalized for various applications .

Scientific Research Applications

2-Chloro-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is readily replaced by nucleophiles, leading to the formation of various substituted triazines. These reactions are facilitated by the electron-deficient nature of the triazine ring, which makes it highly reactive towards nucleophiles .

Comparison with Similar Compounds

2,4,6-Trichloro-1,3,5-triazine: Used as a precursor for herbicides and reactive dyes.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in peptide coupling and ester synthesis.

2,4-Dichloro-6-methoxy-1,3,5-triazine: Applied in the synthesis of various organic compounds.

Uniqueness: 2-Chloro-1,3,5-triazine is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of a wide range of chemical products .

Biological Activity

2-Chloro-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound belongs to the triazine family of compounds, which are characterized by a six-membered ring containing three nitrogen atoms. This structural feature contributes to its reactivity and biological activity. The compound has been investigated for various applications, including its role as an anticancer agent and its potential in treating neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. A study synthesized several nitrogen mustard analogs containing the triazine core and evaluated their antiproliferative activities. The results demonstrated that compounds with multiple 2-chloroethylamine groups showed enhanced activity against estrogen-dependent breast cancer cells (MCF-7) compared to standard chemotherapeutics .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 0.051 | Alkylation of nucleophilic sites |

| B | A549 (Lung Cancer) | 0.067 | Induction of apoptosis |

| C | HeLa (Cervical) | 0.114 | Inhibition of DNA synthesis |

Neuroprotective Effects

Recent studies have highlighted the potential of this compound derivatives in treating Alzheimer's disease (AD) . Compounds have been shown to inhibit key enzymes involved in the pathogenesis of AD, such as acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). For instance, a derivative exhibited an AChE IC50 value of 0.055 µM and a BACE1 IC50 value of 9.00 µM, indicating strong inhibitory potential .

Table 2: Enzyme Inhibition by Triazine Derivatives

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| D | 0.055 | 11.09 |

| E | 0.065 | 14.25 |

| F | 0.387 | 9.00 |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Alkylating Agents : The presence of chloroethyl groups allows these compounds to act as alkylating agents that can modify DNA and proteins, leading to cytotoxicity in cancer cells .

- Enzyme Inhibition : The triazine core facilitates interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions . For example, binding studies have shown that specific amino acids within the catalytic sites of AChE and BACE1 are critical for the inhibitory action.

Case Study 1: Antiviral Activity

In a study focusing on antiviral properties, derivatives based on the triazine structure demonstrated significant activity against plant viruses such as Potato Virus Y (PVY). Compounds were evaluated for their curative and protective effects in vivo, showing comparable efficacy to established antiviral agents .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various triazine derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions on the triazine ring enhanced antimicrobial efficacy significantly compared to controls .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 2-chloro-1,3,5-triazine derivatives, and how do reaction conditions influence yields?

- Answer : The synthesis of this compound derivatives typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can be synthesized via stepwise substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methoxy groups under controlled conditions . Key factors include:

- Temperature : Reactions often proceed at 0–5°C to prevent over-substitution.

- Solvent : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reactivity .

- Stoichiometry : Excess nucleophiles (e.g., methoxide) improve selectivity for mono- or di-substituted products.

- Yields : Multikilogram-scale preparations of CDMT report yields >85% using optimized methoxide addition protocols .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Answer : Standard characterization methods include:

- Melting Point Analysis : CDMT melts at 71–74°C, while 2-chloro-4,6-diphenyl-1,3,5-triazine (Cl-DPT) exhibits a higher melting point (138–140°C) due to aromatic stacking .

- Chromatography : HPLC or GC with UV detection (λ = 254 nm) identifies impurities.

- Spectroscopy :

- ¹H/¹³C NMR : Cl-DPT shows distinct phenyl proton signals (δ 7.2–7.8 ppm) and triazine carbons (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., Cl-DPT: m/z 267.71 [M+H]⁺) .

Advanced Research Questions

Q. What mechanistic insights explain solvent and catalyst effects in CDMT-mediated amide bond formation?

- Answer : CDMT acts as a coupling agent by activating carboxylic acids via intermediate formation of 4,6-dimethoxy-1,3,5-triazinium salts. Key findings:

- Solvent Basicity : Reactions in DMF or THF achieve >90% yields due to their ability to stabilize reactive intermediates .

- Catalyst Role : Tertiary amines (e.g., N-methylmorpholine) neutralize HCl byproducts, accelerating the reaction. However, overly basic amines (e.g., DBU) may deactivate the triazinium intermediate .

- Kinetic Studies : Rate-limiting steps involve triazinium salt formation, with activation energies ~50 kJ/mol .

Q. How do substituents on the triazine ring influence electronic properties in OLED applications?

- Answer : Derivatives like Cl-DPT are used as electron-transport materials due to their electron-deficient triazine core. Systematic studies show:

- Substituent Effects : Phenyl groups in Cl-DPT enhance π-conjugation, reducing the LUMO energy (-3.2 eV vs. -2.8 eV for CDMT), which improves electron injection .

- Device Performance : OLEDs with Cl-DPT exhibit external quantum efficiencies (EQE) of 12–15%, attributed to balanced charge transport .

- Table : Comparative Electronic Properties

| Derivative | LUMO (eV) | HOMO (eV) | Application |

|---|---|---|---|

| CDMT | -2.8 | -6.1 | Peptide Coupling |

| Cl-DPT | -3.2 | -6.4 | OLEDs |

| TPTZ* | -3.5 | -6.7 | Catalysis |

| *TPTZ = 2,4,6-tris(diphenylphosphoryl)-1,3,5-triazine . |

Q. What strategies resolve contradictions in reported reaction yields for triazine-based catalytic systems?

- Answer : Discrepancies often arise from:

- Impurity Profiles : Residual chloride in CDMT (>3%) can inhibit catalysis. Purification via recrystallization (hexane/EtOAc) is critical .

- Substrate Compatibility : Sterically hindered amines (e.g., tert-butylamine) show lower yields (<60%) due to poor nucleophilic attack on the triazine core .

- Moisture Sensitivity : Hydrolysis of 2-chloro-triazines to oxo-derivatives occurs rapidly in humid conditions, necessitating anhydrous protocols .

Q. Methodological Considerations

Q. How can researchers optimize reaction conditions for scaling triazine derivatives without compromising selectivity?

- Answer : Use a design-of-experiments (DoE) approach:

- Variables : Temperature, solvent polarity, and catalyst loading.

- Case Study : CDMT synthesis at >1 kg scale achieved 92% yield by maintaining pH 8–9 and slow methoxide addition .

- In-line Analytics : FTIR monitors chloride release to track reaction progress .

Q. What advanced techniques elucidate the solid-state behavior of 2-chloro-triazine derivatives?

- Answer :

Properties

IUPAC Name |

2-chloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSVYUUXJSMGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210524 | |

| Record name | 2-Chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-86-2 | |

| Record name | s-Triazine, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.